GSK256066 - 801312-28-7

GSK256066

Catalog Number: EVT-269947
CAS Number: 801312-28-7
Molecular Formula: C27H26N4O5S
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide, also known as GSK256066, is a synthetic molecule developed by GlaxoSmithKline. [ [], [] ] It belongs to the class of phosphodiesterase 4 (PDE4) inhibitors. [ [], [] ] In scientific research, GSK256066 has been extensively studied for its potential as an anti-inflammatory agent, particularly in the context of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). [ [], [] ]

Source and Classification

GSK256066 was developed by GlaxoSmithKline and belongs to the class of sulfonamide derivatives. It functions by inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP), thereby increasing its levels within cells, which plays a crucial role in various cellular processes, including inflammation modulation . The compound has been characterized through extensive in vitro and in vivo studies, demonstrating its potential therapeutic applications.

Synthesis Analysis

The synthesis of GSK256066 involves several steps, primarily utilizing condensation reactions. The general procedure includes:

  1. Starting Materials: The synthesis begins with the appropriate sulfonyl chloride derivative, which is reacted with functionalized amines.
  2. Reaction Conditions: The reaction typically occurs in dichloromethane as a solvent, with triethylamine added to facilitate the reaction. The mixture is stirred at room temperature for several hours.
  3. Isolation: Following the reaction, the product is isolated through extraction with hydrochloric acid and subsequent drying using anhydrous sodium sulfate. The final compound is obtained by concentrating the organic phase under reduced pressure .

This method allows for the efficient production of GSK256066 while maintaining high purity levels necessary for pharmacological testing.

Molecular Structure Analysis

GSK256066's molecular structure features a sulfonamide group attached to a phenethylamine moiety, which is critical for its biological activity as a PDE4 inhibitor. Key structural characteristics include:

  • Molecular Formula: C16_{16}H19_{19}N3_{3}O3_{3}S
  • Molecular Weight: Approximately 345.40 g/mol
  • Structural Components: The compound consists of a benzenesulfonamide backbone with additional methoxy groups that enhance its binding affinity to the PDE4 enzyme .

The three-dimensional conformation of GSK256066 allows it to effectively fit into the active site of PDE4, facilitating its role as an inhibitor.

Chemical Reactions Analysis

GSK256066 participates in several chemical reactions relevant to its function as a PDE4 inhibitor:

  1. Inhibition Mechanism: The primary reaction involves the binding of GSK256066 to the active site of PDE4, preventing the hydrolysis of cAMP into AMP. This leads to increased intracellular levels of cAMP, which modulates various signaling pathways involved in inflammation .
  2. Biochemical Assays: In vitro assays have demonstrated that GSK256066 effectively inhibits tumor necrosis factor alpha (TNFα) production in lipopolysaccharide-stimulated human peripheral blood mononuclear cells, showcasing its anti-inflammatory properties .

These reactions highlight GSK256066's role in modulating cellular responses through cAMP signaling pathways.

Mechanism of Action

The mechanism of action for GSK256066 revolves around its inhibition of PDE4:

  • PDE4 Inhibition: By inhibiting PDE4, GSK256066 prevents the breakdown of cAMP, leading to elevated levels of this second messenger within cells.
  • Cellular Effects: Increased cAMP activates protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac), which subsequently modulate various cellular functions such as inflammation and immune response regulation .
  • Cytokine Modulation: The compound reduces pro-inflammatory cytokine production while enhancing anti-inflammatory responses, providing therapeutic benefits in inflammatory diseases like COPD .

This multifaceted mechanism underscores the potential efficacy of GSK256066 in clinical applications.

Physical and Chemical Properties Analysis

GSK256066 exhibits several notable physical and chemical properties:

These properties are critical for developing effective formulations for clinical use.

Applications

GSK256066 has significant potential applications in scientific research and clinical settings:

  • Therapeutic Use: Primarily investigated for treating chronic inflammatory diseases such as COPD and asthma due to its potent anti-inflammatory effects.
  • Research Tool: Utilized in studies exploring the role of cAMP signaling in various biological processes and diseases.
  • Clinical Trials: Demonstrated safety and tolerability in moderate COPD patients during clinical trials, with ongoing investigations aimed at confirming its efficacy .

Properties

CAS Number

801312-28-7

Product Name

GSK256066

IUPAC Name

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide

Molecular Formula

C27H26N4O5S

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30)

InChI Key

JFHROPTYMMSOLG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

6-((3-((dimethylamino)carbonyl)phenyl)sulfonyl)-8-methyl-4-((3-methyloxyphenyl)amino)-3-quinolinecarboxamide
GSK 256066
GSK-256066
GSK256066

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.